molecular formula C21H19FN2O3 B3016590 N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946221-89-2

N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3016590
CAS No.: 946221-89-2
M. Wt: 366.392
InChI Key: LBTKISCTERRIBA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorobenzyl group, and a dihydropyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-ethoxyaniline with 2-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under basic conditions to yield the dihydropyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-ethoxyphenyl)-N-{4-[(2-fluorobenzyl)oxy]benzyl}amine
  • **N-(2-{[(4-Ethoxyphenyl)sulfonyl]amino}ethyl)-N-(2-fluorobenzyl)acetamide

Uniqueness

N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-2-27-17-11-9-16(10-12-17)23-20(25)18-7-5-13-24(21(18)26)14-15-6-3-4-8-19(15)22/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTKISCTERRIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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